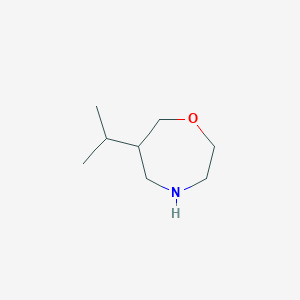
3,3-Difluorohexanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorohexanoic acid ethyl ester is an organic compound with the molecular formula C8H14F2O2 and a molecular weight of 180.195 g/mol. This compound is a derivative of hexanoic acid, where two fluorine atoms are substituted at the 3rd carbon position, and the carboxylic acid group is esterified with ethanol. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorohexanoic acid ethyl ester typically involves the esterification of 3,3-Difluorohexanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction is as follows:
3,3-Difluorohexanoic acid+EthanolH2SO43,3-Difluorohexanoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorohexanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,3-Difluorohexanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3,3-Difluorohexanoic acid and ethanol.
Reduction: 3,3-Difluorohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorohexanoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated substrates.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3,3-Difluorohexanoic acid ethyl ester exerts its effects depends on the specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexanoate: Similar structure but lacks fluorine atoms.
3,3-Difluoropropanoic acid ethyl ester: Shorter carbon chain but similar fluorination pattern.
Ethyl 2,2-difluoroacetate: Different position of fluorine atoms but similar ester functionality.
Uniqueness
3,3-Difluorohexanoic acid ethyl ester is unique due to the specific placement of fluorine atoms at the 3rd carbon position, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 3,3-difluorohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-3-5-8(9,10)6-7(11)12-4-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTHBUIFJZZLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2608351.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)


![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)




![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)
![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)

![4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2608373.png)
